Ester‑Out‑Of‑Plane Conformation Driven by Steric Interaction with the Adjacent Chlorine
Single‑crystal X‑ray analysis reveals that the ethyl ester substituent in CAS 59686‑39‑4 is forced from conjugation with the aromatic π‑system and the nitrogen lone pair because of steric repulsion with the adjacent 2‑chlorine atom [1]. This non‑planar ester geometry is absent in the des‑chloro analog ethyl 4‑methyl‑6‑(pyrrolidin‑1‑yl)benzoate, where the ester can freely conjugate, and in ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3), which lacks the pyrrolidine ring entirely. The resulting torsion angle difference alters the spatial presentation of the ester pharmacophore in any binding pocket or reactive environment.
| Evidence Dimension | Ester‑aromatic ring conjugation (qualitative torsion restraint) |
|---|---|
| Target Compound Data | Ester carbonyl forced out of plane; structure refined to R = 0.0357 for 716 observed reflections (orthorhombic, Pbca, Z = 8, T = 293 K) [1]. |
| Comparator Or Baseline | Ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3) and ethyl 4‑methyl‑6‑(pyrrolidin‑1‑yl)benzoate: ester conjugation possible; no X‑ray coordinates available for direct torsion comparison. |
| Quantified Difference | Qualitative steric‑driven conformational restriction documented crystallographically for target; no equivalent crystallographic evidence for comparators. |
| Conditions | Single‑crystal X‑ray diffraction, Mo Kα radiation, λ = 0.71069 Å, 293 K [1]. |
Why This Matters
A well‑defined, crystallographically validated non‑planar ester conformation provides a reproducible starting geometry for docking, molecular modelling, and structure‑based design that uncharacterised analogs cannot deliver.
- [1] Schlicksupp, L., Quincy, D. A., Natale, N. R. (1989). Structure of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. Acta Crystallographica Section C, 45(10), 1561–1563. DOI:10.1107/s0108270189002350. View Source
